PROTAC RIPK 降解剂-2

描述

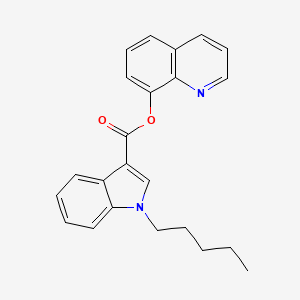

PROTAC RIPK 降解剂-2 是一种非肽类蛋白降解靶向嵌合体 (PROTAC),旨在选择性降解受体相互作用丝氨酸/苏氨酸蛋白激酶 2 (RIPK2)。该化合物基于冯·希佩尔-林道 (VHL) E3 连接酶配体,并靶向 RIPK2 进行降解。 它已显示出在增加癌细胞死亡和激活离子通道方面的潜力,使其成为有前景的癌症治疗候选药物 .

科学研究应用

PROTAC RIPK 降解剂-2 具有广泛的科学研究应用:

化学:

生物学:

医学:

工业:

作用机制

PROTAC RIPK 降解剂-2 通过形成涉及 RIPK2、PROTAC 分子和 VHL E3 连接酶的三元复合物来发挥作用。该复合物促进泛素转移到 RIPK2,将其标记为蛋白酶体降解。 RIPK2 的降解会破坏其信号通路,导致癌细胞死亡增加和免疫反应调节 .

类似化合物:

- PROTAC RIPK 降解剂-1

- PROTAC RIPK 降解剂-3

- 其他靶向不同激酶的 VHL 基 PROTAC

独特性: this compound 在其对 RIPK2 的高选择性和其诱导降解而不是抑制的能力方面是独一无二的。这种选择性减少了脱靶效应并增强了其治疗潜力。 此外,其非肽性质与肽类 PROTAC 相比提高了其稳定性和生物利用度 .

生化分析

Biochemical Properties

PROTAC RIPK degrader-2 interacts with the serine-threonine kinase RIPK2 . It acts as an activator to increase cell death and activate ion channels in cancer cells . PROTAC RIPK degrader-2 can also inhibit protein interactions, such as receptors and ligands, involved in a variety of diseases, such as cancer and diabetes .

Cellular Effects

PROTAC RIPK degrader-2 has significant effects on various types of cells and cellular processes. It increases cell death and activates ion channels in cancer cells . It also has the ability to inhibit protein interactions involved in various diseases .

Molecular Mechanism

The molecular mechanism of PROTAC RIPK degrader-2 involves the formation of a ternary complex with a target protein and an E3 ligase complex. This promotes the transfer of ubiquitin to surface lysine residues on the target protein, tagging it for degradation by the proteasome . Once the ubiquitin transfer event has occurred, the PROTAC molecule is available to form a new ternary complex, thus acting in a catalytic manner .

Temporal Effects in Laboratory Settings

PROTAC RIPK degrader-2 has shown a concentration and time-dependent decrease in RIPK2 protein levels in human PBMCs . The pDC50 and maximal degradation (Dmax) increased with longer incubation .

Dosage Effects in Animal Models

In animal models, PROTAC RIPK degrader-2 has demonstrated in vivo degradation of endogenous RIPK2 at low doses and extended pharmacodynamic responses that persist in the absence of detectable compound . This suggests the potential for low human doses and infrequent dosing regimens with PROTAC medicines .

Metabolic Pathways

Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system .

Transport and Distribution

Given its mechanism of action, it likely involves the ubiquitin-proteasome system .

Subcellular Localization

Given its mechanism of action, it likely involves the ubiquitin-proteasome system .

准备方法

合成路线和反应条件: PROTAC RIPK 降解剂-2 的合成涉及将 RIPK2 的配体与 VHL E3 连接酶的配体通过连接体连接起来。反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和聚乙二醇 (PEG300),以及表面活性剂,如吐温-80。 最终产物通过一系列纯化步骤获得,包括结晶和色谱法 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 自动化合成和纯化系统的使用是常见的,以保持一致性和效率 .

化学反应分析

反应类型: PROTAC RIPK 降解剂-2 主要经历由泛素-蛋白酶体系统促进的降解反应。 在生理条件下,它通常不会发生氧化、还原或取代反应 .

常见试剂和条件: 降解过程涉及靶蛋白 (RIPK2)、PROTAC 分子和 E3 连接酶之间形成三元复合物。 该复合物的形成由 RIPK2 的泛素化促进,导致其随后被蛋白酶体降解 .

相似化合物的比较

- PROTAC RIPK degrader-1

- PROTAC RIPK degrader-3

- Other VHL-based PROTACs targeting different kinases

Uniqueness: PROTAC RIPK degrader-2 is unique in its high selectivity for RIPK2 and its ability to induce degradation rather than inhibition. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its non-peptide nature improves its stability and bioavailability compared to peptide-based PROTACs .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEGJNXDHULIKM-GPPJZCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65N7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

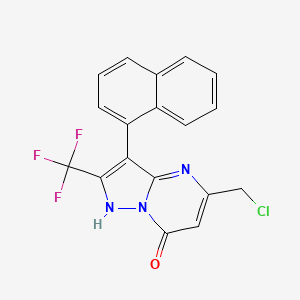

![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)